molecular formula C14H17N3O B5774521 4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine

4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine

Cat. No.: B5774521
M. Wt: 243.30 g/mol
InChI Key: PVXZLLSYVOKTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxypropan-2-yl group and a phenyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, helps in achieving high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine compounds .

Scientific Research Applications

4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in disease processes. For example, it may inhibit the activity of kinases or other regulatory proteins, thereby affecting cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxypropan-2-yl)-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and its pyrimidine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(2-methoxypropan-2-yl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2,18-3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZLLSYVOKTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC(=C1)C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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